molecular formula C19H20FNO4S B12776115 N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate CAS No. 139009-29-3

N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate

Cat. No.: B12776115
CAS No.: 139009-29-3
M. Wt: 377.4 g/mol
InChI Key: YSDDLLVUDAQWHH-WLHGVMLRSA-N
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Description

N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate is a chemical compound with potential applications in various fields, including medicinal chemistry and radiopharmaceuticals. This compound is known for its unique structure, which includes a fluorophenylthio group attached to a benzylamine backbone, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate typically involves multiple steps. One common method includes the nucleophilic fluorination of N,N-dimethyl-2-(2,4-dinitrophenylthio)benzylamine in dimethyl sulfoxide with dried potassium fluoride/Kryptofix 2.2.2 at 120°C, followed by reduction with copper acetate and sodium borohydride in ethanol at 78°C .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and solid-phase extraction are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenylthio group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate involves its interaction with specific molecular targets, such as serotonin transporters. The compound binds to these transporters with high affinity, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft . This mechanism is similar to that of other selective serotonin reuptake inhibitors (SSRIs).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate is unique due to its specific fluorophenylthio group, which imparts distinct chemical and biological properties. Its high selectivity and affinity for serotonin transporters make it a valuable tool in neuroimaging and research.

Properties

CAS No.

139009-29-3

Molecular Formula

C19H20FNO4S

Molecular Weight

377.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[2-(3-fluorophenyl)sulfanylphenyl]-N,N-dimethylmethanamine

InChI

InChI=1S/C15H16FNS.C4H4O4/c1-17(2)11-12-6-3-4-9-15(12)18-14-8-5-7-13(16)10-14;5-3(6)1-2-4(7)8/h3-10H,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

YSDDLLVUDAQWHH-WLHGVMLRSA-N

Isomeric SMILES

CN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)F.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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